molecular formula C10H22Cl2N2 B1424663 3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride CAS No. 1219957-56-8

3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride

Cat. No. B1424663
CAS RN: 1219957-56-8
M. Wt: 241.2 g/mol
InChI Key: IRKBRKNJRBIBJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as 3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride, often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is characterized by a five-membered pyrrolidine ring attached to a six-membered piperidine ring. The molecule also contains two chlorine atoms, which are part of the dihydrochloride group.


Physical And Chemical Properties Analysis

3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is a solid compound . Its empirical formula is C10H22Cl2N2, and it has a molecular weight of 241.2 g/mol.

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Synthesis Methods : A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound related to 3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride, has been developed, offering a simpler alternative to the existing complex, six-stage process (Smaliy et al., 2011).

2. Pharmaceutical and Medicinal Chemistry

  • Drug Development : Research into synthetic bacteriochlorins, including those with spiro-piperidine units, has provided insight into tailoring the polarity of near-infrared absorbers. These compounds can potentially impact the development of drugs that rely on specific spectral properties (Reddy et al., 2013).

3. Metabolism and Pharmacokinetics

  • Metabolic Pathways : Studies on the metabolism of dopamine D(4)-selective antagonists have revealed the formation of novel mercapturic acid adducts, a process possibly related to the metabolic activation of a 3-alkyl-7-azaindole nucleus (Zhang et al., 2000).

4. Structural Analysis and Molecular Interaction

  • Molecular Interaction : Research on the interaction of specific piperidine derivatives with the CB1 cannabinoid receptor has provided insights into the molecular design and binding interactions for potential therapeutic applications (Shim et al., 2002).

Safety And Hazards

The safety information available for 3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride indicates that it has an acute oral toxicity (Hazard Statements H302) and is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

3-methyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-9-3-2-6-12(8-9)10-4-5-11-7-10;;/h9-11H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKBRKNJRBIBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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